molecular formula C10H9Cl2NO3 B1443590 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid CAS No. 1365962-68-0

4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid

Cat. No. B1443590
M. Wt: 262.09 g/mol
InChI Key: TWBOEBJBDVIDBP-UHFFFAOYSA-N
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Description

“4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” is a complex organic compound. It is derived from 4-Chlorobenzoic acid and has a molecular formula of C10H9Cl2NO3 .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps and a variety of chemical reactions. For instance, the synthesis of 4-Chlorobenzoic acid, a related compound, involves the oxidation of 4-chlorotoluene . The introduction of the chloropropanoyl group might involve a Friedel-Crafts acylation, a common method for introducing acyl groups into aromatic rings .


Molecular Structure Analysis

The molecular structure of “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” can be inferred from its molecular formula, C10H9Cl2NO3 . It contains an aromatic ring (benzoic acid), substituted at one position by a chloro group and at another position by a chloropropanoyl group.


Chemical Reactions Analysis

The chemical reactions involving “4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid” would depend on the specific conditions and reagents present. As an aromatic compound, it could undergo electrophilic aromatic substitution reactions . The presence of the chloropropanoyl group might also allow for nucleophilic substitution reactions .

Scientific Research Applications

Photodecomposition and Chemical Transformations

Studies on chlorobenzoic acids, such as the work by Crosby and Leitis (1969), have explored the photodecomposition of chlorobenzoic acids, which can lead to the formation of hydroxybenzoic acids and benzoic acid itself. This type of research is crucial for understanding the environmental fate and transformation of chlorinated organic compounds under UV irradiation (Crosby & Leitis, 1969).

Antimicrobial and Antiproliferative Agents

Research into the synthesis and evaluation of chemical derivatives for biological activities often includes compounds structurally related to 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid. Vachala, Srinivasan, and Prakash (2011) synthesized fused pyrimidine derivatives with antimicrobial, anti-inflammatory, and antiproliferative activities. These studies showcase the potential of chloro-substituted benzoic acid derivatives in drug discovery (Vachala, Srinivasan, & Prakash, 2011).

Novel Fluorescence Probes

In the development of novel diagnostic tools and fluorescence probes, compounds similar to 4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid might find application. For instance, Setsukinai et al. (2003) designed and synthesized novel fluorescence probes to detect reactive oxygen species, showcasing the utility of chemically modified benzoic acids in creating tools for biological and chemical applications (Setsukinai et al., 2003).

Material Science Applications

In material science, the doping of polymers such as polyaniline with benzoic acid derivatives demonstrates the relevance of such compounds in modifying material properties. Amarnath and Palaniappan (2005) reported the use of benzoic acid and its derivatives for doping polyaniline, affecting its conductivity and thermal properties, which could have implications for electronic materials (Amarnath & Palaniappan, 2005).

properties

IUPAC Name

4-chloro-3-(2-chloropropanoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2NO3/c1-5(11)9(14)13-8-4-6(10(15)16)2-3-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWBOEBJBDVIDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-[(2-chloropropanoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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